(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 3-chloro-4-methylphenylamine with piperazine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
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Coupling with Piperidinyl Methanone: : The piperazine intermediate is then coupled with piperidinyl methanone. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives on the aromatic ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- (4-(3-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the presence of both the 3-chloro and 4-methyl substituents on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14-5-6-15(13-16(14)18)19-9-11-21(12-10-19)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLREBEAGPWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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